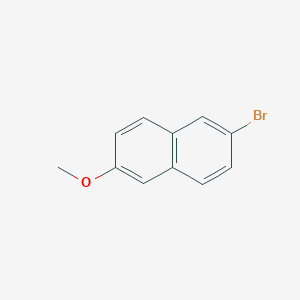
2-Bromo-6-methoxynaphthalene
Cat. No. B028277
Key on ui cas rn:
5111-65-9
M. Wt: 237.09 g/mol
InChI Key: AYFJBMBVXWNYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04628123
Procedure details


A solution of 81 g of bromine in 25 cm3 of CH3COOH was added over 35 minutes to a very well stirred suspension of 39.25 g of 2-methoxy-naphthalene in 125 cm3 of glacial CH3COOH, heated to 30° C., keeping the temperature at 40°-45° C., avoiding that the formed hydrobromic acid leaves the reaction medium; when the addition was over, the bulk was stirred for 1.5 h at 45° C. in order to complete the reaction. 14 g of iron in the form of powder were then added, in small doses, over 1.5 hours, slowing down at intervals the reaction exothermicity by means of a cold bath; one stirred at 45° C. till 1,6-dibromo-2-methoxy-naphthalene disappeared (on thin layer chromatography) and then the bulk was diluted with 0.5 liters of H2O. Then the compound was filtered, washed with H2O and dissolved in CH2Cl2 ; lastly the chloromethylenic solution was washed with NaOH at 5%, dehydrated and evaporated. 55.2 g of raw 2-methoxy-6-bromo-naphthalene were obtained; after a crystallization from 250 cm3 of isobutanol, 45 g of pure product were obtained (gas-chromatographic analysis) having a melting point ranging between 105° and 106° C.








Identifiers


|
REACTION_CXSMILES
|
BrBr.COC1C=CC2C(=CC=CC=2)C=1.Br.Br[C:17]1[C:26]2[C:21](=[CH:22][C:23]([Br:27])=[CH:24][CH:25]=2)[CH:20]=[CH:19][C:18]=1[O:28][CH3:29]>CC(O)=O.O.[Fe]>[CH3:29][O:28][C:18]1[CH:19]=[CH:20][C:21]2[C:26](=[CH:25][CH:24]=[C:23]([Br:27])[CH:22]=2)[CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
39.25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC2=CC(=CC=C12)Br)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1.5 h at 45° C. in order
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 40°-45° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaves the reaction medium
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
when the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the compound was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
lastly the chloromethylenic solution was washed with NaOH at 5%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
